2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile
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Overview
Description
2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile is a complex organic compound with the molecular formula C20H24N6O2. This compound is known for its unique structure, which includes a dimethylamino group, a phenylpiperazinyl moiety, and a propanedinitrile group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile involves multiple steps One common method includes the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino groupThe final step involves the formation of the propanedinitrile group through a condensation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous quality control measures to monitor the reaction progress and the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-6-oxo-4-(4-phenylpiperazin-1-yl)-6H-1,3-oxazine-5-carbonitrile: Shares structural similarities but differs in the oxazine ring.
2-(Dimethylamino)-3-(4-phenylpiperazin-1-yl)propylidene]malononitrile: Similar structure but lacks the ethoxy group.
Uniqueness
2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .
Properties
Molecular Formula |
C20H24N6O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[1-(dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile |
InChI |
InChI=1S/C20H24N6O2/c1-24(2)19(17(14-21)15-22)8-9-23-28-16-20(27)26-12-10-25(11-13-26)18-6-4-3-5-7-18/h3-7,9H,8,10-13,16H2,1-2H3 |
InChI Key |
BRARNWHHFBUGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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